2,3,4-Trifluorophenyl cyclohexyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Trifluorophenyl cyclohexyl ketone is a chemical compound that has gained significant attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of three fluorine atoms on the phenyl ring and a cyclohexyl ketone moiety, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trifluorophenyl cyclohexyl ketone typically involves the reaction of 2,3,4-trifluorobenzoyl chloride with cyclohexane in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common catalysts used in this reaction include aluminum chloride or other Lewis acids, which facilitate the acylation process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis, making it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trifluorophenyl cyclohexyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 2,3,4-trifluorophenyl cyclohexanol.
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of 2,3,4-trifluorophenyl cyclohexanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3,4-Trifluorophenyl cyclohexyl ketone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activity, including its effects on various biological pathways and targets.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials, particularly those requiring unique fluorinated structures.
Mechanism of Action
The mechanism of action of 2,3,4-Trifluorophenyl cyclohexyl ketone involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to significant biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,3,5-Trifluorophenyl cyclohexyl ketone
- 2,4,5-Trifluorophenyl cyclohexyl ketone
- 2,3,4-Trifluorophenyl methyl ketone
Uniqueness
2,3,4-Trifluorophenyl cyclohexyl ketone is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications, making it a valuable compound in various research fields.
Properties
IUPAC Name |
cyclohexyl-(2,3,4-trifluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O/c14-10-7-6-9(11(15)12(10)16)13(17)8-4-2-1-3-5-8/h6-8H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWMCVRHQSWOGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=C(C(=C(C=C2)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.